Arglecin

Vue d'ensemble

Description

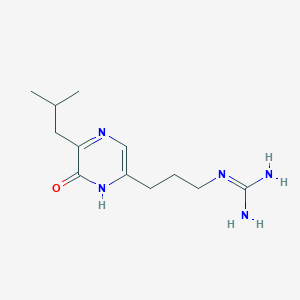

Arglecin is a microbial metabolite isolated from the culture filtrates of various Streptomyces strains. It is characterized by its unique chemical structure, which includes a 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of arglecin involves the metalation of dihalogeno and halogenomethoxypyrazines, followed by a cross-coupling reaction with propargyl alcohol. After dehydration, a catalytic reduction is performed to yield a key intermediate in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces strains. The culture filtrates are screened for compounds with positive Wood and diacetyl reactions, which indicate the presence of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Arglecin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Catalytic reduction is a key step in its synthesis.

Substitution: this compound can participate in substitution reactions, particularly involving its amino and guanidino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain its core structure but exhibit different functional groups .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Arglecin has demonstrated significant antimicrobial properties, making it a candidate for development as an antibiotic. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study conducted by researchers isolated from Streptomyces strains, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Case Study: Antibacterial Efficacy

A comprehensive evaluation of this compound's antibacterial efficacy involved testing various concentrations against clinical isolates of S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating potent activity compared to conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Methicillin-resistant S. aureus | 64 |

Agricultural Applications

Fungicidal Properties

this compound's bioactive compounds have been investigated for their fungicidal properties, particularly in controlling plant pathogens. Preliminary studies have shown that this compound can inhibit the growth of fungi responsible for crop diseases, thus potentially offering an eco-friendly alternative to synthetic fungicides.

Case Study: Crop Protection

In field trials, this compound was applied to tomato plants affected by Botrytis cinerea. Results indicated a reduction in disease severity by up to 70% compared to untreated controls, highlighting its potential as a biopesticide .

Biotechnological Applications

Biotransformation Processes

this compound has been utilized in biotransformation processes to synthesize valuable chemical compounds. Its unique structure allows it to act as a catalyst in various biochemical reactions, aiding in the production of pharmaceuticals and other industrial chemicals.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that using this compound in microbial fermentation processes can enhance the yield of secondary metabolites with therapeutic properties. For instance, when combined with specific substrates, this compound facilitated the production of compounds with anticancer activity .

Research and Development Initiatives

Ongoing research funded by grants such as the KAKENHI program in Japan supports further exploration into the applications of this compound. These initiatives aim to enhance understanding of its mechanisms and broaden its utility across different fields .

Mécanisme D'action

The mechanism of action of arglecin involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of microbial growth and replication. The exact pathways and targets are still under investigation, but its guanidino group is thought to play a crucial role in its bioactivity .

Comparaison Avec Des Composés Similaires

- Argvalin

- Maremycin F

- Deoxyaspergillic Acid

- Flavacol

Comparison: Arglecin is unique due to its specific 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one structure, which distinguishes it from other similar compounds. While compounds like argvalin and maremycin F share some structural similarities, this compound’s unique functional groups confer distinct chemical and biological properties .

Activité Biologique

Arglecin, a compound derived from the sesquiterpene lactone arglabin found in Artemisia glabella, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumoral properties.

Chemical Structure and Derivatives

This compound is structurally related to arglabin, which has been extensively modified to enhance its biological activity. Research has led to the synthesis of over 70 new derivatives of arglabin, incorporating various functional groups that significantly influence their pharmacological effects. These modifications include the introduction of oxy functions, haloids, phosphorus, nitrogen, and cyclopropane fragments .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have reported its efficacy in inhibiting bacterial growth and fungal infections. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Effective against Staphylococcus aureus and Streptococcus pneumoniae |

| Gram-negative bacteria | Active against Escherichia coli and Pseudomonas aeruginosa |

| Fungi | Inhibitory effects on Candida albicans and Aspergillus niger |

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It modulates immune responses by inhibiting pro-inflammatory cytokines and enhancing phagocytic activity. This immunomodulatory action is crucial for its potential therapeutic applications in inflammatory diseases.

Antitumoral Activity

This compound has shown promise in cancer research, particularly for its antitumoral effects. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including human rhabdomyosarcoma cells. The mechanism involves the activation of intrinsic pathways leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on this compound derivatives revealed that certain modifications enhanced their antibacterial properties significantly. For instance, derivatives containing halogenated groups exhibited up to 50% greater inhibition against E. coli compared to the parent compound .

- Anti-inflammatory Mechanism : In vitro studies indicated that this compound reduced levels of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

- Cancer Cell Apoptosis : A recent investigation into the effects of this compound on cancer cells demonstrated that it triggers caspase-dependent apoptosis pathways in human cancer cell lines, suggesting its utility in developing novel cancer therapies .

Propriétés

IUPAC Name |

2-[3-[5-(2-methylpropyl)-6-oxo-1H-pyrazin-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDWASFZARPWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(NC1=O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187689 | |

| Record name | Arglecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34098-41-4 | |

| Record name | Arglecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arglecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.